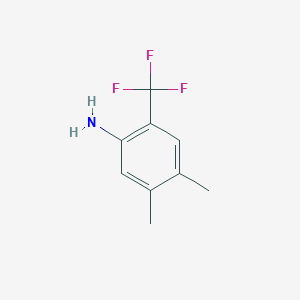

4,5-Dimethyl-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

4,5-dimethyl-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)8(13)4-6(5)2/h3-4H,13H2,1-2H3 |

InChI Key |

VBEATAVKGVCLFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Innovative Strategies for 4,5 Dimethyl 2 Trifluoromethyl Aniline

Classical Synthetic Routes to 4,5-Dimethyl-2-(trifluoromethyl)aniline Scaffolds

Classical synthetic transformations provide foundational methods for the assembly of the target aniline (B41778). These routes often involve multi-step sequences that rely on well-established aromatic chemistry.

Electrophilic Aromatic Substitution for Trifluoromethylation

The direct introduction of a trifluoromethyl group onto an aromatic ring via electrophilic attack is a significant challenge due to the lack of a potent "CF₃⁺" synthon. However, electrophilic trifluoromethylating reagents have been developed to overcome this. Reagents such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine compounds (Togni's reagents) can deliver a CF₃ group to nucleophilic aromatic rings. uni-muenchen.de

A plausible, albeit indirect, classical route would involve the trifluoromethylation of 1,2-dimethylbenzene (o-xylene) as a primary step. This would be followed by subsequent functionalization, namely nitration and reduction, to install the aniline moiety at the correct position. Direct trifluoromethylation of 3,4-dimethylaniline is generally not regioselective and can lead to a mixture of products.

Table 1: Key Electrophilic Trifluoromethylating Reagents

| Reagent Type | Example | Typical Conditions |

|---|---|---|

| Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium triflate | Organic solvent (e.g., CH₂Cl₂, MeCN), often at room temperature or with mild heating |

Reductive Functionalization of Nitroaromatic Precursors

A robust and widely used method for the synthesis of anilines is the reduction of a corresponding nitroaromatic precursor. For the target compound, this involves the synthesis of 1,2-dimethyl-4-nitro-5-(trifluoromethyl)benzene, followed by the chemical reduction of the nitro group to an amine. The synthesis of the nitroaromatic intermediate can be achieved through the nitration of 3,4-dimethylbenzotrifluoride.

The reduction step can be accomplished using various established methods, offering flexibility in terms of reaction conditions and reagent compatibility.

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | Methanol or Ethanol solvent, room temperature to mild heating | Clean reaction, high yields, environmentally benign byproducts (H₂O) |

| Metal-Acid Reduction | SnCl₂·2H₂O, Fe/HCl, Zn/CH₃COOH | Acidic aqueous or alcoholic solutions | Cost-effective, strong reducing power |

The reduction of nitro compounds with tin(II) chloride is a particularly common laboratory-scale method. mdpi.com For instance, the nitro group in various heterocyclic systems has been effectively reduced to the corresponding amine in high yields using SnCl₂ in methanol or ethanol. mdpi.com

Nucleophilic Substitution Approaches for Aniline Formation

Nucleophilic aromatic substitution (SNAr) provides another classical pathway to aniline synthesis. This approach requires a suitable aromatic substrate, typically an aryl halide, activated by one or more strong electron-withdrawing groups. The trifluoromethyl group is a powerful electron-withdrawing group, which facilitates this type of reaction.

In this strategy, a precursor such as 1-chloro-4,5-dimethyl-2-(trifluoromethyl)benzene would be reacted with an ammonia equivalent, such as sodium amide (NaNH₂) or aqueous ammonia at high temperatures and pressures. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex, which then eliminates the halide to yield the final aniline product. researchgate.net The efficiency of such reactions is highly dependent on the nature of the leaving group (I > Br > Cl > F) and the reaction conditions.

Advanced Catalytic Methods in the Synthesis of this compound

Modern organic synthesis has seen the development of powerful catalytic methods that offer milder reaction conditions, improved functional group tolerance, and greater efficiency compared to classical routes.

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)

Transition metal-catalyzed cross-coupling reactions are among the most important tools for forming carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide or triflate with an amine. wikipedia.org This reaction is highly versatile, with several generations of catalysts and ligands developed to accommodate a wide range of substrates. wikipedia.orgmatthey.com To synthesize this compound, a suitable precursor like 2-bromo-4,5-dimethyl-1-(trifluoromethyl)benzene could be coupled with an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or directly with ammonia under specific catalytic conditions. The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., X-Phos, S-Phos), and a base (e.g., NaOt-Bu, Cs₂CO₃). nih.gov

The Ullmann condensation (or Ullmann-type reaction) is a copper-catalyzed alternative for C-N bond formation. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of soluble copper salts with ligands like diamines or phenanthroline, allowing the reaction to proceed under milder conditions. wikipedia.orgthermofisher.com This method could also be applied to couple 2-halo-4,5-dimethyl-1-(trifluoromethyl)benzene with an amine source to furnish the desired product.

Table 3: Comparison of Buchwald-Hartwig Amination and Ullmann Reaction

| Feature | Buchwald-Hartwig Amination | Ullmann Reaction |

|---|---|---|

| Catalyst | Palladium | Copper |

| Reaction Conditions | Generally milder temperatures (often < 120 °C) | Traditionally harsh (>200 °C), modern methods are milder |

| Substrate Scope | Very broad for both aryl halide and amine | Traditionally limited to activated aryl halides, now broader |

| Ligands | Bulky, electron-rich phosphines | Diamines, phenanthrolines, amino acids |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu) | Often K₂CO₃, K₃PO₄ |

Transition Metal-Mediated C-H Functionalization Strategies

Direct C-H functionalization represents a state-of-the-art, atom-economical approach to synthesis. nih.gov This strategy avoids the need for pre-functionalized starting materials (like aryl halides) by directly converting a C-H bond into a C-N or C-CF₃ bond.

For the synthesis of this compound, a C-H trifluoromethylation strategy is particularly appealing. This could involve starting with 3,4-dimethylaniline, which is protected and functionalized with a directing group. This directing group, often attached to the nitrogen atom, positions a transition metal catalyst (e.g., palladium, copper, rhodium) in proximity to the C-H bond at the 2-position (ortho-position). researchgate.net The catalyst then selectively activates this specific C-H bond, enabling its reaction with a trifluoromethyl source, such as Togni's reagent. Following the reaction, the directing group is removed to yield the final product. This approach offers high regioselectivity, which is often difficult to achieve with classical electrophilic substitution reactions on electron-rich anilines. researchgate.net

Photoredox Catalysis for Trifluoromethyl Group Incorporation

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of C-CF3 bonds, offering a significant advancement over traditional methods that often require harsh conditions and toxic reagents. nih.govprinceton.edu This strategy is particularly well-suited for the trifluoromethylation of anilines and their derivatives. The synthesis of this compound via this method would likely start from 3,4-dimethylaniline.

The general mechanism for the photoredox-catalyzed trifluoromethylation of an aniline derivative involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. Common trifluoromethylating agents include trifluoromethanesulfonyl chloride (CF3SO2Cl), Togni's reagent, and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). nih.gov

A plausible reaction pathway is initiated by the excitation of a photocatalyst, typically a ruthenium or iridium complex, upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the trifluoromethylating agent to generate the highly reactive •CF3 radical. This radical then adds to the aromatic ring of the aniline substrate. For the synthesis of this compound from 3,4-dimethylaniline, the trifluoromethyl radical would preferentially add to the ortho position relative to the amino group, which is activated towards electrophilic radical attack. The resulting radical intermediate is then oxidized by the photocatalyst to a carbocation, which upon deprotonation yields the final product. The regioselectivity of this addition is influenced by the electronic properties of the substituents on the aniline ring.

Table 1: Key Components in Photoredox-Catalyzed Trifluoromethylation of Anilines

| Component | Examples | Role in Reaction |

| Photocatalyst | [Ru(bpy)3]Cl2, [Ir(ppy)3] | Absorbs visible light and initiates the electron transfer process. |

| Trifluoromethylating Agent | Togni's reagent, CF3SO2Na | Source of the trifluoromethyl radical. |

| Aniline Substrate | 3,4-Dimethylaniline | The aromatic compound to be trifluoromethylated. |

| Solvent | Acetonitrile, Dimethylformamide | Provides a suitable medium for the reaction. |

| Light Source | Blue LEDs, Household light bulb | Provides the energy for photocatalyst excitation. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. The synthesis of this compound can be approached through various green methodologies.

Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds (VOCs). While a completely solvent-free system for the photoredox trifluoromethylation of anilines might be challenging due to the solid nature of the reactants, high-concentration reactions or the use of recyclable solvents are steps in this direction. Research into solid-state photochemical reactions could pave the way for truly solvent-free trifluoromethylations.

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.govmdpi.com Microwave-assisted organic synthesis (MAOS) has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds. researchgate.netfrontiersin.org For the synthesis of this compound, microwave irradiation could potentially reduce the reaction time for the trifluoromethylation step, making the process more energy-efficient. Similarly, ultrasound can enhance mass transfer and promote the formation of radical species, which could be beneficial for the photoredox catalytic cycle.

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents. mdpi.combohrium.comnih.govencyclopedia.pub They are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor. Their low toxicity, biodegradability, and low cost make them attractive for various chemical processes, including C-H activation and cross-coupling reactions. mdpi.comnih.gov In the context of synthesizing precursors to this compound, DESs could be employed in amination reactions to introduce the amino group onto a pre-functionalized aromatic ring. The unique solvent properties of DESs can also influence the reactivity and selectivity of chemical reactions.

A key aspect of green chemistry is the development of sustainable catalysts. In the context of photoredox catalysis, this involves designing catalysts that are abundant, non-toxic, and recyclable. While many efficient photocatalysts are based on rare and expensive metals like iridium and ruthenium, research is ongoing to develop catalysts based on more abundant metals or even metal-free organic dyes. bohrium.commst.edu These organic photocatalysts, such as Eosin Y or Rose Bengal, can be effective for certain trifluoromethylation reactions and represent a more sustainable approach. nih.gov

Stereoselective and Regioselective Synthesis of this compound Analogs

The synthesis of analogs of this compound, particularly those with specific stereochemistry or substitution patterns, requires precise control over the reaction's selectivity.

Regioselective Synthesis:

Achieving the desired substitution pattern in polysubstituted anilines is a significant challenge. Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For the synthesis of analogs of this compound, a suitable directing group on the aniline nitrogen (e.g., a carbamate or amide) could be used to direct trifluoromethylation specifically to the ortho position. This method offers a predictable way to introduce substituents at specific locations on the aniline ring.

Stereoselective Synthesis:

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires stereoselective methods. This is particularly relevant if the trifluoromethyl group is attached to a benzylic carbon adjacent to the aniline ring. Asymmetric hydrogenation or the addition of nucleophiles to trifluoromethyl-substituted imines are common strategies for creating chiral trifluoromethylated amines. nih.gov Catalytic enantioselective methods, often employing chiral transition metal catalysts or organocatalysts, can provide access to enantioenriched products. nih.govresearchgate.netnih.gov

Table 2: Strategies for Selective Synthesis of this compound Analogs

| Synthetic Challenge | Strategy | Key Features |

| Regioselectivity | Directed ortho-Metalation (DoM) | A directing group on the aniline controls the position of trifluoromethylation. |

| Stereoselectivity | Asymmetric Catalysis | Chiral catalysts are used to create specific stereoisomers of the analogs. |

Process Optimization and Scalability Considerations for Research Synthesis

The successful transition of a synthetic route for this compound from a laboratory-scale procedure to a larger, more robust process requires careful consideration of numerous factors. Process optimization aims to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. Scalability, in turn, addresses the challenges of maintaining these optimized parameters as the reaction volume increases.

A plausible synthetic approach to this compound involves a multi-step sequence, likely starting from a readily available substituted benzene (B151609) derivative. A representative, though not exhaustive, synthetic strategy could involve the nitration of 1,2-dimethyl-4-(trifluoromethyl)benzene, followed by the reduction of the resulting nitro intermediate to the desired aniline. The optimization and scalability of such a process would be paramount for its practical application in research and development.

Key Optimization Parameters in the Nitration Step

| Parameter | Variation | Effect on Yield and Purity |

| Nitrating Agent | HNO₃/H₂SO₄ | Standard, cost-effective, but can lead to over-nitration and oxidation byproducts. |

| KNO₃/H₂SO₄ | Milder conditions, potentially improving selectivity and reducing side reactions. | |

| Acyl nitrates | Can offer high regioselectivity but are often less stable and more expensive. | |

| Temperature | 0-5 °C | Favors mono-nitration and minimizes the formation of dinitro and oxidized impurities. |

| 25-30 °C | Increased reaction rate but may lead to a higher percentage of byproducts. | |

| >40 °C | Significant increase in side reactions, leading to lower yield and complex purification. | |

| Solvent | Sulfuric acid | Acts as both solvent and catalyst, but product isolation can be challenging. |

| Acetic anhydride | Can be used with nitric acid to generate acetyl nitrate in situ, offering good control. | |

| Dichloromethane | Inert solvent, allowing for better temperature control and easier work-up. |

Optimization of the Reduction Step

The reduction of the nitro group in 4,5-dimethyl-2-nitro-1-(trifluoromethyl)benzene to the corresponding amine is another crucial transformation. The choice of reducing agent and reaction conditions can significantly impact the purity of the final product and the ease of its isolation.

Common reduction methods include catalytic hydrogenation and metal-acid reductions. For catalytic hydrogenation, optimizing the catalyst, hydrogen pressure, and solvent is essential.

| Parameter | Variation | Effect on Yield and Purity |

| Catalyst | Pd/C | Highly effective, but can be expensive and requires specialized equipment for handling. |

| PtO₂ | Also highly effective, but shares similar cost and handling considerations as Pd/C. | |

| Raney Ni | A more cost-effective alternative, but may require higher temperatures and pressures. | |

| Hydrogen Pressure | 1-5 atm | Generally sufficient for most reductions, safer for laboratory-scale synthesis. |

| >10 atm | Can accelerate the reaction but requires a specialized high-pressure reactor. | |

| Solvent | Ethanol/Methanol | Common solvents for hydrogenation, good solubility for many organic compounds. |

| Ethyl acetate | Another suitable solvent, often allows for easier product isolation. |

Alternatively, metal-acid reductions offer a viable, often more scalable, option.

| Parameter | Variation | Effect on Yield and Purity |

| Reducing System | Sn/HCl | A classic method, but tin salts can be difficult to remove from the product. |

| Fe/HCl or Fe/NH₄Cl | More environmentally benign and cost-effective; iron salts are generally easier to handle. | |

| Zn/CH₃COOH | A milder alternative that can be useful if other functional groups are sensitive to stronger acids. | |

| Temperature | 25-50 °C | Generally sufficient for the reaction to proceed at a reasonable rate. |

| 80-100 °C | May be required for less reactive substrates but can increase byproduct formation. |

Scalability Considerations

Scaling up the synthesis of this compound from grams to kilograms presents a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Heat Transfer: Both nitration and reduction reactions are often exothermic. In large-scale reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate temperature control can lead to runaway reactions and the formation of impurities. The use of jacketed reactors with efficient cooling systems is crucial.

Mass Transfer and Mixing: Ensuring homogenous mixing in large reactors is vital for maintaining consistent reaction rates and preventing localized "hot spots." The choice of impeller design and agitation speed must be carefully considered to ensure efficient mixing without causing excessive shear or splashing.

Reagent Addition: The rate of addition of reagents, such as the nitrating agent or the acid in a metal-acid reduction, becomes a critical parameter at scale. A slow, controlled addition is often necessary to manage the reaction exotherm.

Work-up and Product Isolation: Procedures that are simple on a lab scale, such as extractions and filtrations, can become bottlenecks in a large-scale process. The choice of solvents for extraction should consider not only solubility but also safety, environmental impact, and ease of recovery. Filtration of large quantities of solids, such as metal salts from a reduction reaction, requires appropriate large-scale filtration equipment.

Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for gas evolution and pressure build-up.

By systematically optimizing each step of the synthesis and carefully considering the challenges of scaling up, a robust and efficient process for the research-scale production of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethyl 2 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Patterns on the Dimethylated Trifluoromethylaniline Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for arenes, and the outcome on a substituted benzene (B151609) ring is governed by the directing and activating or deactivating effects of the existing substituents. wikipedia.orgscielo.org.mx In 4,5-dimethyl-2-(trifluoromethyl)aniline, the orientation of incoming electrophiles is determined by the cumulative influence of the amine, trifluoromethyl, and two methyl groups.

The amine group (-NH₂) is a powerful activating group and is ortho-, para-directing. wikipedia.org This is due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions. wikipedia.orglibretexts.org

Conversely, the trifluoromethyl group (-CF₃) is a strong deactivating group and is meta-directing. libretexts.org Its potent electron-withdrawing inductive effect destabilizes the cationic intermediate, slowing down the reaction rate compared to benzene. This deactivating effect is most pronounced at the ortho and para positions, making the meta position the least destabilized and therefore the preferred site of attack.

The two methyl groups (-CH₃) at the 4- and 5-positions are activating groups and ortho-, para-directing due to inductive effects and hyperconjugation. wikipedia.org

In the this compound molecule, the available positions for substitution are C3 and C6. The directing effects of the substituents on these positions are summarized below.

| Substituent | Position | Effect on Ring | Directing Influence | Preferred Position(s) |

| -NH₂ | C1 | Activating | Ortho, Para | C2, C4, C6 |

| -CF₃ | C2 | Deactivating | Meta | C4, C6 |

| -CH₃ | C4 | Activating | Ortho, Para | C3, C5 |

| -CH₃ | C5 | Activating | Ortho, Para | C2, C4, C6 |

Analysis of Substitution Patterns:

Attack at C6: This position is ortho to the strongly activating -NH₂ group, meta to the deactivating -CF₃ group, and para to the activating 5-CH₃ group. The powerful ortho-directing effect of the amine group, reinforced by the directing effects of the -CF₃ and 5-CH₃ groups, makes the C6 position highly favored for electrophilic attack.

Attack at C3: This position is meta to the activating -NH₂ group, ortho to the deactivating -CF₃ group, and ortho to the activating 4-CH₃ group. While the 4-CH₃ group directs ortho to C3, this is counteracted by the strong deactivating influence of the adjacent -CF₃ group and the fact that it is meta to the primary activating group (-NH₂).

Therefore, the combined effects overwhelmingly favor electrophilic substitution at the C6 position . The powerful activation and ortho-directing influence of the amine group is the dominant factor, leading to a high regioselectivity in reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgyoutube.com

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of this compound is a nucleophile, owing to the lone pair of electrons on the nitrogen atom. However, its nucleophilicity is significantly modulated by the electronic effects of the ring substituents.

The electron-donating methyl groups at the C4 and C5 positions increase the electron density on the aromatic ring and, by extension, on the nitrogen atom, which tends to enhance its nucleophilicity compared to unsubstituted aniline (B41778). In contrast, the strongly electron-withdrawing trifluoromethyl group at the C2 position has the opposite effect. It reduces the electron density of the ring and pulls electron density away from the amine group, thereby decreasing its basicity and nucleophilicity.

The net effect is a balance between these opposing influences. While the -CF₃ group's deactivating effect is substantial, the presence of two activating methyl groups means that the amine in this compound is expected to be more nucleophilic than an aniline with only a trifluoromethyl group (e.g., 2-(trifluoromethyl)aniline) but less nucleophilic than an aniline with only methyl groups (e.g., 4,5-dimethylaniline).

This nucleophilicity allows the amine to participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Acting as a nucleophile to displace leaving groups on highly electron-deficient aromatic rings, such as in the reaction with 4-chloro-3,5-dinitrobenzotrifluoride (B147460). researchgate.net

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bond. However, under specific conditions, it can undergo transformations.

The activation of C-F bonds is a challenging but increasingly important area of synthetic chemistry due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. researchgate.net The C-F bonds in a -CF₃ group are exceptionally strong, becoming progressively stronger with increased fluorination on the same carbon. rsc.org Despite this stability, methods for the selective activation of a single C-F bond in trifluoromethyl arenes have been developed.

One notable method involves a dual catalyst system, combining palladium and copper catalysts, for the selective monodefluorination of ArCF₃ to ArCF₂H. rsc.orgnih.gov This process allows for the reduction of the trifluoromethyl group under relatively mild conditions. Another approach utilizes thermally activated γ-aluminium oxide, which can mediate C-F bond activation in trifluoromethylated arenes, leading to the formation of either cyclic ketones or carboxylic acids depending on the reaction conditions. nih.gov These methodologies, while not specifically documented for this compound, represent viable pathways for its functionalization.

The trifluoromethyl group can be involved in radical reactions, typically initiated by photoredox catalysis or high temperatures. princeton.edu The generation of a trifluoromethyl radical (•CF₃) from a trifluoromethyl arene is difficult due to the high bond dissociation energy. More commonly, trifluoromethyl-substituted anilines are synthesized via radical pathways where a •CF₃ radical, generated from a source like Togni's reagent, attacks the aniline ring. nih.govresearchgate.net

While reactions involving the homolytic cleavage of a C-F bond in the existing -CF₃ group of the aniline are less common, the presence of the trifluoromethyl group can influence other radical reactions. For instance, the electrophilic nature of the •CF₃ radical means that it readily adds to electron-rich aromatic systems. princeton.edu The electronic environment of the this compound ring, which is modulated by both electron-donating and -withdrawing groups, would influence its reactivity toward incoming radical species.

Reaction Pathways for Condensation and Derivatization

The amine functionality is the primary site for condensation and derivatization reactions. A key reaction is the condensation with carbonyl compounds. For example, reaction with aldehydes and ketones can lead to the formation of imines (Schiff bases) through a hemiaminal intermediate. mdpi.com The stability of the hemiaminal and the position of the equilibrium depend on factors like solvent polarity and the electronic nature of the reactants. mdpi.com

A wide range of derivatives can be synthesized from the amine group. For instance, reductive amination of pyrazole (B372694) aldehydes with various anilines has been used to create potent antimicrobial agents. nih.gov Applying this logic, this compound could be reacted with a suitable aldehyde in the presence of a reducing agent to yield a new secondary amine derivative. Such derivatizations are crucial in medicinal chemistry for modifying the properties of a lead compound.

Kinetic and Thermodynamic Aspects of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available. However, the influence of its substituents on reaction rates and equilibria can be predicted based on established principles of physical organic chemistry.

For nucleophilic reactions involving the amine group , the kinetics are influenced by the amine's nucleophilicity. Studies on the reaction of substituted anilines with electrophiles like 2,4-dinitrochlorobenzene show that electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it. mdpi.com This is often quantified using the Hammett equation, where a negative rho (ρ) value indicates that the reaction is favored by electron-donating substituents. For example, the reaction of anilines with 4-chloro-3,5-dinitrobenzotrifluoride has a large negative ρ value (-3.14), indicating significant positive charge development on the aniline nitrogen in the transition state, a process which is stabilized by electron-donating groups. researchgate.net Thus, the rate of reaction for this compound would be intermediate between that of anilines with only electron-donating or only electron-withdrawing groups.

Thermodynamically, the stability of reaction products and intermediates is also affected. For example, in condensation reactions, the electron-withdrawing -CF₃ group decreases the basicity of the amine, which would affect the equilibrium constant of hemiaminal and imine formation. mdpi.com Similarly, in SNAr reactions, the stability of the Meisenheimer intermediate can be influenced by the substituents on the nucleophilic aniline.

Kinetic studies of analogous systems, such as the oxidative coupling of aniline with promethazine, allow for the determination of activation parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation, providing insight into the reaction mechanism and spontaneity. researchgate.net Similar studies on this compound would be necessary to quantify these parameters for its specific reactions.

Influence of Steric and Electronic Effects from Substituents on Reaction Mechanisms

The chemical reactivity and mechanistic pathways of this compound are profoundly governed by the complex interplay of steric and electronic effects originating from its distinct substituents: an amino group, two methyl groups, and a trifluoromethyl group. These groups, with their contrasting properties, create a unique electronic and steric environment on the aniline ring that dictates the regioselectivity and rate of its chemical reactions, particularly in electrophilic aromatic substitution.

The primary activating group on the ring is the amino (-NH2) group at position C-1. Through its strong positive mesomeric (+M) or resonance (+R) effect, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. This donation of electron density significantly increases the nucleophilicity of the ring, especially at the ortho (C-2, C-6) and para (C-4) positions, making the molecule highly susceptible to electrophilic attack. rsc.orglibretexts.orglibretexts.org

Counteracting this activation is the trifluoromethyl (-CF3) group at the C-2 position. The -CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the three fluorine atoms, which creates a strong negative inductive (-I) effect. vaia.comminia.edu.egnih.gov This effect withdraws electron density from the aromatic ring, leading to a general deactivation of the ring towards electrophiles. mdpi.comyoutube.com The positioning of this potent deactivating group ortho to the strongly activating amino group establishes a significant electronic conflict.

The two methyl (-CH3) groups at the C-4 and C-5 positions contribute to the electronic landscape through positive inductive (+I) effects and hyperconjugation. As electron-donating groups, they moderately increase the electron density of the ring, working in concert with the amino group to counteract the deactivating influence of the trifluoromethyl substituent. minia.edu.eg

From a steric perspective, the trifluoromethyl group is considerably bulky and is located at one of the ortho positions relative to the directing amino group. mdpi.com This creates significant steric hindrance, physically obstructing the approach of electrophiles to the C-2 position and also influencing the accessibility of the adjacent C-6 position. vedantu.comquora.comstackexchange.com Any reaction requiring attack at or near the C-2 position would be sterically hindered. This "ortho effect" can dramatically influence reaction rates and the stability of reaction intermediates. vedantu.comquora.comwikipedia.org

| Substituent | Position | Electronic Effect | Type | Directing Influence |

|---|---|---|---|---|

| -NH₂ | C-1 | +R >> -I | Strongly Activating | Ortho, Para |

| -CF₃ | C-2 | -I | Strongly Deactivating | Meta |

| -CH₃ | C-4 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| -CH₃ | C-5 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

For an incoming electrophile, the powerful ortho, para-directing amino group is the dominant director. However, the potential sites for substitution are limited:

C-2 (ortho): Blocked by the trifluoromethyl group.

C-4 (para): Blocked by a methyl group.

C-6 (ortho): The only available position directed by the amino group.

| Compound | Key Substituent Effects | Predicted Relative Rate | Primary Product Position(s) |

|---|---|---|---|

| Aniline | Strong activation from -NH₂ | Very Fast | Ortho, Para |

| 4,5-Dimethylaniline | Strong activation from -NH₂; additional weak activation from two -CH₃ groups | Extremely Fast | Ortho (to -NH₂) |

| This compound | Strong activation from -NH₂ is counteracted by strong deactivation from ortho -CF₃ group | Slow | C-6 (Ortho to -NH₂) |

Advanced Spectroscopic Characterization and Elucidation of 4,5 Dimethyl 2 Trifluoromethyl Aniline Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the definitive structural analysis of organic molecules. For 4,5-Dimethyl-2-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional NMR techniques, offers an unambiguous assignment of all proton and carbon signals and provides insights into the spatial arrangement of the substituents on the aniline (B41778) ring.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic region is expected to show two singlets, a result of the substitution pattern on the benzene (B151609) ring. The proton ortho to the trifluoromethyl group (H-3) would likely appear at a downfield chemical shift compared to the proton ortho to the amino group (H-6). The two methyl groups at positions 4 and 5 are expected to present as sharp singlets, with their precise chemical shifts influenced by the electronic environment of the ring. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group (C-2) is expected to show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shift of the CF₃ carbon itself will be a prominent feature. The carbons bearing the methyl groups (C-4 and C-5) and the amino group (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-3 and C-6) can be assigned based on their expected electronic environment and by comparison with related structures.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single sharp signal is expected for the -CF₃ group. The chemical shift of this signal is a sensitive probe of the electronic environment of the trifluoromethyl group and can be influenced by the nature and position of other substituents on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁹F Chemical Shift (δ, ppm) |

| H-3 | 7.0 - 7.2 | - | - |

| H-6 | 6.6 - 6.8 | - | - |

| 4-CH₃ | 2.1 - 2.3 | 18 - 20 | - |

| 5-CH₃ | 2.1 - 2.3 | 18 - 20 | - |

| -NH₂ | 3.5 - 4.5 (broad) | - | - |

| C-1 | - | 145 - 148 | - |

| C-2 | - | 120 - 125 (q) | - |

| C-3 | - | 115 - 118 | - |

| C-4 | - | 130 - 133 | - |

| C-5 | - | 135 - 138 | - |

| C-6 | - | 112 - 115 | - |

| -CF₃ | - | 124 - 128 (q) | -58 to -62 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. For this compound, no cross-peaks are expected in the aromatic region, confirming the singlet nature of H-3 and H-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. A NOESY spectrum would be expected to show correlations between the H-3 proton and the -NH₂ protons, as well as between the H-6 proton and the 5-CH₃ group, providing crucial information about the preferred conformation of the amino group and the spatial arrangement of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the protonated aromatic carbons (C-3 and C-6) and the methyl carbons by correlating their signals to the directly attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, correlations from the H-3 proton to C-1, C-2, C-4, and C-5 would be expected. Similarly, the methyl protons would show correlations to the adjacent aromatic carbons, confirming their positions.

Vibrational Spectroscopy (Fourier Transform-Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the N-H, C-H, C=C, C-N, and C-F vibrations.

N-H Stretching: The amino group should give rise to two distinct bands in the FT-IR spectrum in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring are anticipated to produce several bands in the 1450-1620 cm⁻¹ region.

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group are typically very strong in the FT-IR spectrum and are expected to appear in the 1100-1350 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | Weak |

| N-H Symmetric Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Strong |

| N-H Scissoring | 1590 - 1650 | Weak |

| CH₃ Bending | ~1450, ~1380 | Moderate |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-F Stretch | 1100 - 1350 (multiple strong bands) | Moderate |

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

The precise frequencies and intensities of the vibrational modes can be sensitive to the molecular conformation. For example, the N-H stretching and bending modes can be influenced by intramolecular hydrogen bonding between the amino group and the ortho-trifluoromethyl group. Computational studies, in conjunction with experimental spectra, can help to elucidate the most stable conformers of the molecule in the gas phase or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an aniline derivative is typically characterized by transitions involving the π-electron system of the benzene ring. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The presence of the amino group (an auxochrome) and the trifluoromethyl and dimethyl groups will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted benzene. The amino group is expected to cause a bathochromic (red) shift of the absorption maxima. The electronic transitions in substituted anilines are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Solvent Dependence |

| π → π* (Primary Band) | ~240 - 260 | Moderate |

| π → π* (Secondary Band) | ~280 - 310 | Strong |

Note: The predicted λ_max values are based on the analysis of similar substituted anilines.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the validation of the molecular formula, C₉H₁₀F₃N.

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the relative stability of the resulting ions. For this compound (molecular weight: 189.18 g/mol ), the molecular ion peak [M]⁺• is expected at m/z 189.

The subsequent fragmentation pathways are influenced by the different functional groups attached to the aromatic ring. Common fragmentation patterns for aromatic amines and trifluoromethyl compounds include:

Loss of a methyl radical ([M-CH₃]⁺): A primary fragmentation event is often the cleavage of a methyl group from the aromatic ring, leading to a stable benzylic-type cation. This would result in a fragment ion at m/z 174.

Loss of the trifluoromethyl group ([M-CF₃]⁺): Cleavage of the C-CF₃ bond can occur, yielding an ion at m/z 120. The stability of the CF₃ radical influences this process.

Ring fragmentation: The aromatic ring itself can undergo cleavage, although this typically results in lower intensity peaks corresponding to smaller fragments.

The study of fragmentation patterns in related fluorinated aromatic compounds and substituted anilines supports the prediction of these pathways. researchgate.netarkat-usa.orgnih.gov The analysis provides a fingerprint for the molecule, aiding in its identification within complex mixtures. chromatographyonline.com

Table 1: Predicted Electron Impact Mass Spectrometry Fragmentation for this compound

| m/z (Proposed) | Ion Formula | Identity/Proposed Loss |

|---|---|---|

| 189 | [C₉H₁₀F₃N]⁺• | Molecular Ion |

| 174 | [C₈H₇F₃N]⁺ | Loss of a methyl radical (•CH₃) |

| 120 | [C₉H₁₀N]⁺ | Loss of a trifluoromethyl radical (•CF₃) |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

This table is based on theoretical fragmentation patterns for similarly structured compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. This technique determines the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related compounds, such as 4-Methoxy-3-(trifluoromethyl)aniline, demonstrates the power of this technique. nih.gov For such molecules, crystallography reveals the planarity of the benzene ring and the orientation of its substituents. nih.gov

Beyond the individual molecule, X-ray crystallography elucidates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This packing is governed by intermolecular interactions like hydrogen bonds, halogen bonds, and π–π stacking. researchgate.net In the case of this compound, the amine (-NH₂) group can act as a hydrogen bond donor, while the electronegative fluorine atoms of the trifluoromethyl group can act as weak acceptors. nih.gov These interactions dictate the physical properties of the solid material, including its melting point and solubility.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound, 4-Methoxy-3-(trifluoromethyl)aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈F₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

| Z | 8 |

Data sourced from a crystallographic study of 4-Methoxy-3-(trifluoromethyl)aniline and is presented for illustrative purposes. nih.gov

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

The interpretation of complex experimental spectra (such as infrared, Raman, and NMR) is greatly enhanced by correlating the data with theoretical predictions from quantum chemical calculations. rasayanjournal.co.in Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to model molecular properties. researchgate.netresearchgate.net

For a molecule like this compound, computational models can predict:

Vibrational Frequencies: Theoretical calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in IR and Raman spectra. Comparing calculated frequencies with experimental ones allows for a precise assignment of each spectral band to a specific molecular motion (e.g., N-H stretch, C-F stretch, aromatic ring breathing). researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical models and anharmonicity. researchgate.net

NMR Chemical Shifts: The magnetic environment of each nucleus (¹H, ¹³C, ¹⁹F) can be calculated to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net This correlation is invaluable for assigning signals in complex NMR spectra, especially for molecules with multiple, similar protons or carbons on an aromatic ring.

Electronic Properties: Theoretical models can also calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be correlated with the molecule's UV-Visible absorption spectrum. researchgate.net

Studies on structurally similar compounds, such as 2-(trifluoromethyl)aniline and 4,5-Dimethyl-2-nitroaniline, have demonstrated excellent agreement between experimental data and theoretical values calculated using methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netresearchgate.net This synergy between experimental measurement and theoretical computation provides a powerful and comprehensive approach to structural elucidation.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3480 | ~3500 |

| N-H Symmetric Stretch | ~3390 | ~3410 |

| C-H Aromatic Stretch | ~3050 | ~3065 |

| C=C Aromatic Stretch | ~1620 | ~1625 |

| CF₃ Symmetric Stretch | ~1130 | ~1145 |

Frequencies are representative values based on studies of similar trifluoromethyl anilines and serve as an illustrative example of the typical correlation achieved. researchgate.net

Computational and Theoretical Chemistry Studies of 4,5 Dimethyl 2 Trifluoromethyl Aniline

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern quantum chemical calculations, offering a balance between accuracy and computational cost. These approaches are widely used to predict the properties of aniline (B41778) derivatives. For instance, studies on molecules like 4-chloro-2-(trifluoromethyl)aniline (B1214093) and other fluorinated anilines have successfully employed DFT methods, particularly B3LYP, with various basis sets (e.g., 6-311+G(d,p), 6-311++G(d,p)) to determine their molecular structures and vibrational frequencies. asianpubs.orgnih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

For 4,5-Dimethyl-2-(trifluoromethyl)aniline, DFT calculations, likely using the B3LYP functional with a 6-311G(d,p) or higher basis set, would be employed to achieve a reliable optimized geometry. nih.gov This analysis would reveal the precise spatial arrangement of the dimethylphenyl ring, the amino (-NH2) group, and the trifluoromethyl (-CF3) group. Key parameters such as the C-N bond length, the pyramidalization of the amino group, and the rotational orientation of the methyl and trifluoromethyl groups relative to the aromatic ring would be determined. Studies on similar substituted anilines have shown that the inclusion of substituent groups significantly affects the charge distribution and structural parameters of the molecule. researchgate.net

| Parameter | Typical Calculated Value (Aniline) | Expected Influence in this compound |

|---|---|---|

| C-N Bond Length | ~1.40 Å | May be slightly altered due to electronic effects of substituents. |

| C-C (Aromatic) Bond Length | ~1.39-1.41 Å | Minimal change expected. |

| N-H Bond Length | ~1.01 Å | Largely unaffected. |

| C-CF3 Bond Length | ~1.50 Å | Dependent on steric and electronic environment. |

| Amino Group Pyramidalization | Non-planar | Steric hindrance from the ortho -CF3 group could influence the angle. |

Vibrational Frequency Calculations and Spectral Interpretation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

Theoretical spectra for this compound would be computed at the same level of theory as the geometry optimization. A well-established practice involves scaling the calculated frequencies by a specific factor to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data. asianpubs.org For example, a study on various halo-aniline derivatives used scaling factors of 0.952 for N-H stretching and 0.981 for other bonds like C-N and C-X at the B3LYP/6-311++G(d,p) level. asianpubs.org This analysis allows for a detailed assignment of the experimental IR and Raman bands, identifying characteristic vibrations of the -NH2, -CH3, and -CF3 functional groups. researchgate.netmaterialsciencejournal.org

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. acs.orgthaiscience.info A smaller gap generally implies higher reactivity.

For this compound, the electron-donating amino and methyl groups are expected to raise the HOMO energy, while the strongly electron-withdrawing trifluoromethyl group is expected to lower the LUMO energy. rsc.org This combination can lead to a relatively small HOMO-LUMO gap, suggesting that the molecule can participate in charge-transfer interactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution around the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this aniline derivative, the MEP map would likely show a negative potential around the nitrogen atom of the amino group, indicating a site for electrophilic attack, and a positive potential around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.63 | -0.43 | 5.20 |

| p-Nitroaniline | -6.68 | -2.79 | 3.89 |

| p-Aminoaniline | -5.21 | -0.61 | 4.60 |

Note: Data for related aniline compounds calculated at the B3LYP/6-311G(d,p) level to illustrate typical values. thaiscience.info The specific values for this compound would require direct calculation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a complete picture of the reaction pathway.

For this compound, computational studies could elucidate mechanisms of reactions such as electrophilic aromatic substitution, oxidation, or biodehalogenation. nih.govacs.org For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals used high-level methods like M06-2X and CCSD(T) to map the reaction pathways, showing that H-abstraction from the amino group was the dominant mechanism. A similar approach could predict the most likely products and intermediates when this compound is exposed to various reagents or environmental conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. ulisboa.pt

MD simulations of this compound could be performed to understand its behavior in different environments, such as in aqueous solution or interacting with a biological macromolecule. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. ulisboa.pt Such studies can provide insights into:

Solvation: How solvent molecules (e.g., water) arrange around the aniline derivative and the strength of these interactions. acs.org

Aggregation: The tendency of molecules to self-associate in solution, a phenomenon that can be predicted using MD. nih.govrsc.org

Conformational Dynamics: How the molecule flexes and how its substituent groups rotate over time.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Anilines

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties or biological activities. biointerfaceresearch.com A QSPR model is a mathematical equation that links calculated molecular descriptors (numerical representations of molecular structure) to an experimentally measured property.

For a class of compounds like fluorinated anilines, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or toxicity. mdpi.comnih.gov The process involves:

Assembling a dataset of fluorinated anilines with known experimental data for the property of interest.

Calculating a large number of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that best correlates the descriptors with the property.

Validating the model to ensure its predictive power.

The presence of fluorine significantly impacts molecular properties, and QSPR models can help to quantify these effects and predict the behavior of new, unsynthesized fluorinated anilines like this compound. numberanalytics.com

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including technologies like optical switching and data storage. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the molecule's electron cloud with the electric field of the light.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters include the first-order hyperpolarizability (β), which quantifies the second-order NLO response. A high β value is indicative of a promising NLO material. The intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within a molecule is a crucial factor for enhancing NLO properties. researchgate.net

In the case of this compound, the aniline moiety acts as an electron donor, while the trifluoromethyl group is a strong electron-withdrawing group. The methyl groups are weak electron donors. This "push-pull" electronic arrangement is a common feature in molecules designed for NLO applications.

A comparative analysis with a standard NLO material like urea (B33335) is often performed to gauge the potential of new compounds. For example, the NLO properties of some fluorinated aniline derivatives have been computed to be significantly greater than that of urea. researchgate.net

Table 1: Representative Theoretical NLO Data for Analogous Substituted Anilines

| Compound | Method | Dipole Moment (μ) (Debye) | Average Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| 4-Fluoro-3-(trifluoromethyl)aniline | DFT/B3LYP | 4.35 | 1.58 x 10⁻²³ | 2.15 x 10⁻³⁰ |

| 4-Chloro-3-(trifluoromethyl)aniline | DFT/B3LYP | 4.28 | 1.69 x 10⁻²³ | 2.08 x 10⁻³⁰ |

| 4-Bromo-3-(trifluoromethyl)aniline | DFT/B3LYP | 4.25 | 1.75 x 10⁻²³ | 2.01 x 10⁻³⁰ |

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the types of values obtained in such studies. The exact values for this compound would require specific calculations.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are instrumental in predicting the chemical reactivity and stability of molecules. These descriptors are based on the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

Other important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.

Molecular Electrostatic Potential (MEP) maps are also valuable for predicting reactivity. These maps visualize the charge distribution on the molecular surface, with red regions indicating electron-rich areas (nucleophilic sites) and blue regions indicating electron-poor areas (electrophilic sites). For an aniline derivative, the region around the nitrogen atom is expected to be electron-rich.

Table 2: Calculated Quantum Chemical Descriptors for a Related Trifluoromethyl-Aniline Derivative

| Descriptor | Value (eV) |

| EHOMO | -6.54 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 2.655 |

| Chemical Softness (S) | 0.376 |

| Electrophilicity Index (ω) | 2.84 |

Note: This data is for a representative trifluoromethyl-aniline derivative and serves as an example. The specific values for this compound would differ.

In Silico Molecular Docking Studies of this compound Scaffolds for Interaction Profiling

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is a valuable tool in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates. nih.gov

The process involves predicting the binding mode and affinity of a ligand (in this case, a scaffold based on this compound) within the active site of a receptor. The binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction. ijcce.ac.ir

Molecular docking studies on aniline derivatives have been conducted for various biological targets, including enzymes like cyclin-dependent kinase 2 (CDK2) and receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govijcce.ac.ir These studies help in understanding the structure-activity relationships and in designing more potent inhibitors.

For example, a hypothetical docking study of a this compound-based inhibitor into a kinase active site might reveal hydrogen bonding between the aniline NH group and a backbone carbonyl of the protein, hydrophobic interactions of the dimethylphenyl ring and the trifluoromethyl group with nonpolar residues, and potential π-stacking with aromatic amino acids.

Table 3: Example of Molecular Docking Results for an Aniline Derivative with a Protein Target

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Aniline Derivative 1 | EGFR | -8.24 | Met793, Leu718, Val726 | Hydrogen bond, Hydrophobic interactions |

| Aniline Derivative 2 | CDK2 | -7.50 | Leu83, Ile10, Val18 | Hydrophobic interactions, π-π stacking |

Note: This table presents illustrative data from studies on other aniline derivatives to demonstrate the type of information obtained from molecular docking. The specific interactions of a this compound scaffold would depend on the specific protein target.

Applications and Functionalization of 4,5 Dimethyl 2 Trifluoromethyl Aniline As a Versatile Building Block

Utility in Complex Organic Synthesis

In the field of complex organic synthesis, 4,5-Dimethyl-2-(trifluoromethyl)aniline serves as a valuable precursor and intermediate. Its inherent structural features allow for the regioselective introduction of further functionalities, paving the way for the assembly of intricate molecular frameworks.

Precursor to Heterocyclic Compounds

The primary amino group of this compound is a key functional handle for the construction of a wide range of nitrogen-containing heterocyclic compounds. These heterocycles form the core of many biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the biological efficacy and pharmacokinetic properties of the resulting heterocyclic systems. researchgate.net

One notable application is in the synthesis of substituted quinazolines and related fused pyrimidines. These scaffolds are prevalent in a multitude of kinase inhibitors. The synthesis typically involves the condensation of the aniline (B41778) with a suitably functionalized partner, followed by cyclization. For instance, the reaction of a substituted aniline with a pyrimidine (B1678525) derivative can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) core, a key structure in inhibitors of cellular checkpoint kinases like Wee1. nih.gov

Furthermore, trifluoromethyl-substituted anilines are instrumental in the preparation of other important heterocyclic systems such as imidazo-fused N-heterocycles. organic-chemistry.org The general strategy often involves the reaction of the aniline with a reagent that provides the necessary carbon and nitrogen atoms to complete the heterocyclic ring. The resulting trifluoromethylated heterocycles are of significant interest in both medicinal and agrochemical research. organic-chemistry.org

Intermediate in Multi-Step Reaction Sequences

Beyond its direct use in forming heterocyclic cores, this compound is a critical intermediate in multi-step reaction sequences. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger, more complex molecules. A common synthetic strategy involves the initial protection of the amine, followed by functionalization of the aromatic ring, and subsequent deprotection and further reaction of the amine.

A key example of its role as an intermediate is in the synthesis of complex kinase inhibitors. For instance, in the synthesis of Mer and Axl tyrosine kinase inhibitors based on a 7-aryl-2-anilino-pyrrolopyrimidine scaffold, a substituted aniline is a crucial component. nih.govresearchgate.net The synthesis often involves a palladium-catalyzed cross-coupling reaction to attach the aniline moiety to the heterocyclic core.

The synthesis of p-nitroaniline from acetophenone (B1666503) provides a general illustration of the types of transformations that anilines can undergo in a multi-step synthesis, including protection (acetylation), electrophilic aromatic substitution (nitration), and deprotection (hydrolysis). magritek.com While not directly involving the target compound, this sequence highlights the standard methodologies that can be applied to this compound to elaborate its structure. The presence of the trifluoromethyl and dimethyl groups would influence the regioselectivity of such aromatic substitution reactions.

Role as a Scaffold in Medicinal Chemistry Research and Drug Design

The 4,5-dimethyl-2-(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the dimethyl substitution can be optimized to improve selectivity and pharmacokinetic properties. mdpi.com

Design and Synthesis of Novel Pharmacological Scaffolds

The core structure of this compound is frequently employed in the design of novel inhibitors targeting various protein kinases. The aniline nitrogen serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The substituted phenyl ring occupies a hydrophobic pocket, and variations in its substitution pattern are a common strategy for optimizing potency and selectivity.

For example, the 4-anilino-quinazoline and 4-anilino-quinoline scaffolds are foundational in the design of numerous kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR). soton.ac.ukmdpi.com The synthesis of these scaffolds typically involves the nucleophilic aromatic substitution of a halogenated quinazoline (B50416) or quinoline (B57606) with the desired aniline. The specific substitution on the aniline, such as the 4,5-dimethyl-2-(trifluoromethyl) pattern, is crucial for achieving the desired inhibitory profile against specific kinases.

The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are analogs of purines, represents another area where this aniline scaffold is of high value. The introduction of a trifluoromethyl group into such scaffolds is a known strategy to enhance anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of lead compounds. In the context of aniline-based kinase inhibitors, SAR studies often involve systematic modifications of the aniline ring to probe the steric and electronic requirements of the kinase's active site.

While specific SAR data for this compound is not extensively published, the principles can be illustrated with closely related systems. For instance, in the development of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 kinase inhibitors, modifications to the 2-anilino ring were explored to enhance potency and selectivity. nih.gov The introduction of various substituents allows for the mapping of the binding pocket and the identification of key interactions.

The following interactive table, based on representative data for a generic aniline-derived kinase inhibitor scaffold, illustrates how substitutions on the aniline ring can impact inhibitory activity.

| R1 | R2 | R3 | Kinase IC₅₀ (nM) |

| H | H | H | 500 |

| Cl | H | H | 150 |

| OCH₃ | H | H | 300 |

| H | CF₃ | H | 50 |

| H | CH₃ | CH₃ | 75 |

This is an illustrative table based on general SAR principles for aniline-based kinase inhibitors and does not represent actual data for a specific compound series.

In Vitro Biochemical Interaction Studies (e.g., enzyme binding, receptor modulation)

Derivatives of this compound are frequently subjected to in vitro biochemical assays to determine their mechanism of action and potency. These studies are critical for validating the therapeutic potential of newly synthesized compounds.

Enzyme inhibition assays are a cornerstone of this evaluation. For kinase inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key parameter determined through in vitro kinase assays. For example, in the evaluation of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl kinase inhibitors, the most potent compounds exhibited IC₅₀ values in the low nanomolar range. researchgate.net

Cell-based assays are also crucial for understanding the biological effects of these compounds in a more physiological context. For instance, the antiproliferative activity of novel compounds is often assessed using the MTT assay against a panel of human cancer cell lines. In a study of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, the compounds were evaluated for their ability to inhibit the viability of liver, breast, and leukemia cancer cell lines. nih.gov The most active compounds from such screens are then often progressed to more detailed mechanistic studies.

The following interactive table presents hypothetical in vitro data for a series of compounds derived from a scaffold incorporating the 4,5-Dimethyl-2-(trifluoromethyl)phenyl moiety, demonstrating their potential as anticancer agents.

| Compound | Target Kinase IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (µM) |

| A-01 | 50 | 1.2 | 2.5 |

| A-02 | 25 | 0.8 | 1.1 |

| A-03 | 100 | 5.6 | 7.8 |

| A-04 | 15 | 0.5 | 0.9 |

This is an illustrative table based on typical data for kinase inhibitors and does not represent actual data for a specific compound series.

Integration into Materials Science and Functional Polymer Chemistry

The unique properties imparted by fluorine atoms have made fluorinated compounds indispensable in the development of advanced polymers and functional materials. Substituted anilines, particularly those containing trifluoromethyl groups, are key monomers in the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Fluorinated polymers are a critical class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low dielectric constants. Trifluoromethyl-substituted anilines are valuable monomers for creating polymers such as polyimides and polyamides. The incorporation of the -CF3 group can disrupt polymer chain packing, which often leads to improved solubility without compromising thermal performance. This allows for easier processing of otherwise intractable aromatic polymers.

While specific research detailing the polymerization of this compound is not extensively documented, the general synthetic route for creating fluorinated polyimides involves the polycondensation of a diamine with a dianhydride. In this context, a diamine derivative of this compound could be reacted with various aromatic dianhydrides to produce novel fluorinated polyimides. The resulting polymers would be expected to exhibit properties influenced by the bulky and highly electronegative trifluoromethyl group.

Table 1: Potential Properties of Fluorinated Polymers Derived from this compound

| Property | Expected Influence of the Monomer | Rationale |

| Thermal Stability | High | The strong C-F bonds and the stability of the aromatic backbone contribute to high decomposition temperatures. |

| Solubility | Enhanced | The asymmetric structure and the bulky -CF3 group can disrupt intermolecular forces, improving solubility in organic solvents. |

| Dielectric Constant | Low | The presence of fluorine lowers the polarizability of the polymer chains, which is desirable for microelectronics applications. researchgate.net |

| Chemical Resistance | Excellent | The fluorine atoms provide a protective shield against chemical attack. |

The integration of fluorinated building blocks like this compound is crucial for engineering advanced functional materials with tailored properties. These materials are utilized in a range of high-tech applications, including specialized coatings, optical devices, and electrolytes for energy storage.